2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClF3NO2 and its molecular weight is 231.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have a variety of biological activities, which can lead to different biological profiles of drug candidates .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase . The interaction with these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of sigma-1 receptors, which are involved in calcium signaling and neuroprotection . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an allosteric modulator of sigma-1 receptors, enhancing their activity in the presence of endogenous or exogenous agonists . Additionally, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors and other target proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, affecting its function and efficacy.
Properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO2/c8-3-5(13)12-2-1-6(14,4-12)7(9,10)11/h14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHLLKCYPDJXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.